6-methyl-2-phenyl-4H-1,3-thiazin-4-one
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Overview
Description
6-methyl-2-phenyl-4H-1,3-thiazin-4-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-phenyl-4H-1,3-thiazin-4-one typically involves the cyclization of an imine with a thiocarboxylic acid. One common method is the reaction of N-aryl imines with thiocarboxylic acids under acidic conditions . Another approach involves the use of isocyanides and dialkyl acetylenedicarboxylates in a one-pot three-component reaction .
Industrial Production Methods
the general principles of green synthesis, which emphasize eco-friendly and sustainable methods, can be applied to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-phenyl-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazine derivatives .
Scientific Research Applications
6-methyl-2-phenyl-4H-1,3-thiazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-2-phenyl-4H-1,3-thiazin-4-one involves its interaction with various molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-benzothiazin-4-ones: These compounds have a similar thiazine ring structure but differ in their substitution patterns and biological activities.
Imidazo[2,1-b][1,3]thiazines: These compounds contain an imidazo ring fused to the thiazine ring and exhibit different biological properties.
Uniqueness
6-methyl-2-phenyl-4H-1,3-thiazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor and its potential anticancer activity make it a valuable compound for further research and development .
Properties
CAS No. |
77831-92-6 |
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Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
6-methyl-2-phenyl-1,3-thiazin-4-one |
InChI |
InChI=1S/C11H9NOS/c1-8-7-10(13)12-11(14-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
GOSYENXLXPWTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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